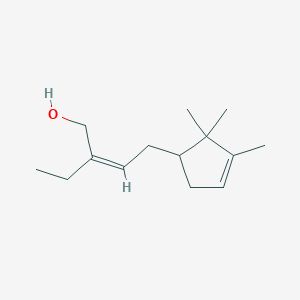
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a cyclopentene ring with three methyl groups and an ethyl group attached to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the reaction of campholene aldehyde with propionaldehyde under specific conditions. The reaction is catalyzed by a base, leading to the formation of the desired product . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and distillation to achieve large-scale synthesis. The use of specialized equipment and optimized reaction conditions helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways .
Biology
In biological research, this compound is explored for its potential effects on cellular processes. It may be used in studies related to cell signaling and metabolic pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research may focus on its effects on specific diseases or conditions .
Industry
In industrial applications, this compound is used in the production of fragrances and flavors due to its unique odor profile. It is also utilized in the synthesis of other industrial chemicals .
Mécanisme D'action
The mechanism of action of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol: Known for its sandalwood-like odor, this compound is similar in structure but differs in the position of the ethyl group.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol: This compound has a similar cyclopentene ring but with different substituents, leading to variations in its chemical properties.
Uniqueness
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its distinct odor profile and reactivity make it valuable for various applications .
Propriétés
Numéro CAS |
106155-00-4 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7- |
Clé InChI |
KHQDWCKZXLWDNM-GHXNOFRVSA-N |
SMILES isomérique |
CC/C(=C/CC1CC=C(C1(C)C)C)/CO |
SMILES canonique |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Description physique |
Liquid; Liquid, Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


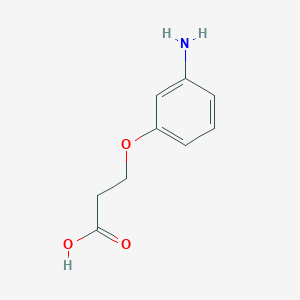

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
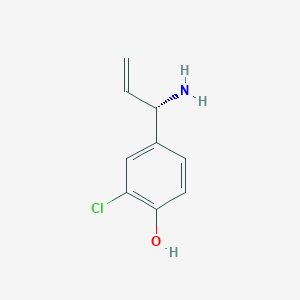
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
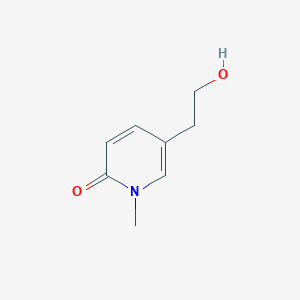
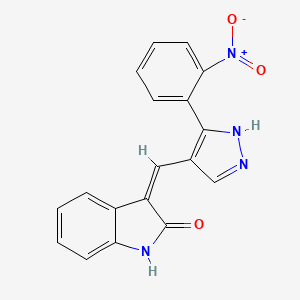
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

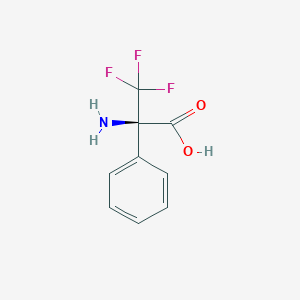

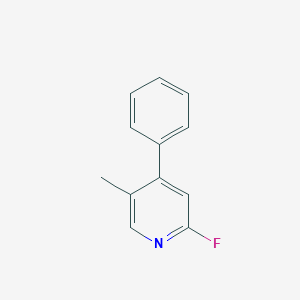
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
